molecular formula C119H198N36O37 B14799051 Calcitonin (8-32), salmon

Calcitonin (8-32), salmon

Cat. No.: B14799051
M. Wt: 2725.1 g/mol
InChI Key: CUQBOYYGZCRRKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calcitonin (8-32), salmon: is a peptide fragment derived from salmon calcitonin, a hormone known for its role in calcium and phosphate metabolism. This specific fragment, comprising amino acids 8 to 32 of the full-length salmon calcitonin, has been studied for its potential therapeutic applications, particularly as an amylin receptor antagonist .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Calcitonin (8-32), salmon is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods: : Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: : Calcitonin (8-32), salmon primarily undergoes peptide bond formation during its synthesis. Post-synthesis, it can participate in:

Common Reagents and Conditions

Major Products: : The major product of these reactions is the correctly folded peptide with intact disulfide bonds, crucial for its biological activity .

Mechanism of Action

Calcitonin (8-32), salmon acts as an antagonist to the amylin receptor. By binding to this receptor, it inhibits the effects of amylin, a hormone involved in glucose metabolism. This interaction enhances insulin release and improves glucose tolerance . The peptide’s mechanism involves blocking the receptor’s signaling pathways, thereby modulating metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Calcitonin (8-32), salmon is unique due to its high selectivity for the amylin receptor and its potent biological effects, making it a valuable tool in both research and therapeutic contexts .

Properties

Molecular Formula

C119H198N36O37

Molecular Weight

2725.1 g/mol

IUPAC Name

5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[1-[[1-[[4-amino-1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C119H198N36O37/c1-56(2)42-74(146-113(187)92(125)60(9)10)98(172)131-50-88(166)135-68(22-15-17-37-120)100(174)142-77(45-59(7)8)108(182)149-82(54-157)111(185)140-71(31-34-85(122)163)102(176)138-73(33-36-91(169)170)103(177)144-76(44-58(5)6)107(181)145-78(47-66-49-129-55-134-66)109(183)137-69(23-16-18-38-121)101(175)143-75(43-57(3)4)106(180)139-72(32-35-86(123)164)105(179)153-95(63(13)160)116(190)148-80(46-65-27-29-67(162)30-28-65)117(191)155-41-21-26-84(155)112(186)141-70(24-19-39-130-119(127)128)104(178)152-94(62(12)159)115(189)147-79(48-87(124)165)110(184)151-93(61(11)158)114(188)133-51-89(167)136-81(53-156)99(173)132-52-90(168)150-96(64(14)161)118(192)154-40-20-25-83(154)97(126)171/h27-30,49,55-64,68-84,92-96,156-162H,15-26,31-48,50-54,120-121,125H2,1-14H3,(H2,122,163)(H2,123,164)(H2,124,165)(H2,126,171)(H,129,134)(H,131,172)(H,132,173)(H,133,188)(H,135,166)(H,136,167)(H,137,183)(H,138,176)(H,139,180)(H,140,185)(H,141,186)(H,142,174)(H,143,175)(H,144,177)(H,145,181)(H,146,187)(H,147,189)(H,148,190)(H,149,182)(H,150,168)(H,151,184)(H,152,178)(H,153,179)(H,169,170)(H4,127,128,130)

InChI Key

CUQBOYYGZCRRKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)N

Origin of Product

United States

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